1-(3-Cyclohexylpropyl)piperazine
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Overview
Description
1-(3-Cyclohexylpropyl)piperazine (CHP) is an organic compound with a cyclohexylpropyl substituent at the 1-position of a piperazine ring. It is a colorless, water-soluble compound that has a wide range of applications in the scientific and medical fields. CHP has been used in research to investigate the mechanism of action of drugs, the biochemical and physiological effects of drugs, and the advantages and limitations of laboratory experiments.
Scientific Research Applications
Role in Drug Discovery
Piperazine ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Moreover, it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec), and Sildenafil, sold as Viagra .
Impact on Physicochemical Properties
The two nitrogen atoms in the piperazine structure improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines. These nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Structural and Conformational Characteristics
The presence of the additional nitrogen permits for adjusting 3D geometry at the distal position of the six-membered ring, which is not easily available with morpholines or piperidines, the closest six-membered ring heterocyclic analogues of piperazines .
Synthetic Chemistry Applications
Piperazine is useful for its easy handling in synthetic chemistry . The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule .
Role in Kinase Inhibitors
Piperazine-containing drugs are often used as kinase inhibitors . They play a crucial role in regulating the activity of kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them .
Role in Receptor Modulators
Piperazine derivatives are also used as receptor modulators . They can either enhance or inhibit the activity of receptors, which are proteins that receive signals from the body and trigger cellular responses .
Anticancer Applications
Piperazine-containing hybrid heterocycles have shown significant anticancer applications . Several patents have been approved for the anticancer activity of piperazine heterocycles .
Role in C–H Functionalization
Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This provides attractive new avenues for the synthesis of defined substitution patterns of piperazines and expands the growing portfolio in the piperazine toolbox for broad applications in medicinal chemistry research .
Mechanism of Action
Target of Action
It is known that piperazine compounds, which 1-(3-cyclohexylpropyl)piperazine is a derivative of, generally targetGABA receptors . These receptors play a crucial role in the nervous system by regulating the transmission of signals in the brain.
Mode of Action
Piperazine compounds, including 1-(3-Cyclohexylpropyl)piperazine, are believed to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in the paralysis of the organism .
Pharmacokinetics
It is known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
properties
IUPAC Name |
1-(3-cyclohexylpropyl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h13-14H,1-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOANQOHRPIHTIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCN2CCNCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372035 |
Source
|
Record name | 1-(3-cyclohexylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyclohexylpropyl)piperazine | |
CAS RN |
800372-97-8 |
Source
|
Record name | 1-(3-cyclohexylpropyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80372035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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